molecular formula C16H13N5O3 B2828048 N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide CAS No. 338407-90-2

N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Cat. No.: B2828048
CAS No.: 338407-90-2
M. Wt: 323.312
InChI Key: NOOMWTUYXIZYTF-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS 338407-90-2) is a synthetic small molecule with a molecular formula of C16H13N5O3 and a molecular weight of 323.31 g/mol. This benzamide derivative features a 1,2,4-triazole ring system, a heterocycle renowned for its significant and multidirectional biological activity in medicinal chemistry . The 1,2,4-triazole pharmacophore is a critical structural component found in numerous clinically used antifungal and antibacterial agents, and it is extensively investigated to overcome the global challenge of drug-resistant bacteria . Its primary research value lies in its potential as a scaffold for developing novel antimicrobial agents, particularly against resistant Gram-positive bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Research into 1,2,4-triazole hybrids, especially those conjugated with other pharmacophores, has demonstrated that such compounds can exhibit enhanced antibacterial potency and a unique mechanism of action, such as DNA-gyrase inhibition, which is a validated target for antibacterial therapy . This compound is supplied as a high-purity material for research applications exclusively. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-11-2-5-13(6-3-11)19-16(22)12-4-7-14(15(8-12)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOMWTUYXIZYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1 Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of 2-Ethoxymorpholine and its derivatives in inhibiting carbonic anhydrase (CA) enzymes, particularly CA-II. This enzyme plays a crucial role in physiological processes such as respiration and electrolyte balance. Research indicates that morpholine-based thiazole derivatives have been developed to enhance binding affinity and selectivity towards CA-II, demonstrating promising results in vitro and in silico studies .

  • Case Study: Thiazole Derivatives
    • Objective: To synthesize novel thiazole derivatives for CA-II inhibition.
    • Findings: Certain derivatives exhibited IC50 values as low as 31.50 ± 0.74 µM, indicating strong inhibitory potential against CA-II.
CompoundIC50 (µM)Binding Affinity (kcal/mol)
Lead Compound 2431.50 ± 0.74-4.751
Acetazolamide18.20 ± 0.43Not specified

1.2 Anticancer Research

There is a growing interest in the anticancer properties of compounds containing morpholine rings, including 2-Ethoxymorpholine. Morpholine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

  • Case Study: Anticancer Activity
    • Objective: Evaluate the cytotoxic effects of morpholine derivatives on cancer cell lines.
    • Findings: Compounds demonstrated significant activity against HepG2 cells with IC50 values around 2.57 µM, indicating their potential for further development as anticancer drugs.

Organic Synthesis Applications

2.1 Solvent Properties

2-Ethoxymorpholine serves as an effective solvent in organic synthesis due to its polar aprotic nature, which facilitates various chemical reactions.

  • Application Example: It is used in the synthesis of pharmaceuticals where solubility and reaction conditions are critical.

2.2 Synthesis of Fine Chemicals

The compound is also utilized in the synthesis of fine chemicals and intermediates in pharmaceutical manufacturing.

  • Case Study: Synthesis Pathways
    • Objective: Explore synthetic pathways using 2-Ethoxymorpholine.
    • Findings: It has been successfully employed as a reagent in the synthesis of various biologically active compounds.

Material Science Applications

3.1 Polymer Chemistry

In polymer science, 2-Ethoxymorpholine has been investigated for its role as a monomer or additive in producing polymers with enhanced properties.

  • Application Example: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

3.2 Coating Technologies

The compound is also explored for use in coating technologies due to its ability to form films that exhibit resistance to environmental degradation.

  • Case Study: Coating Formulations
    • Objective: Assess the effectiveness of coatings containing 2-Ethoxymorpholine.
    • Findings: Coatings demonstrated improved durability and resistance to water spotting compared to traditional formulations.

Environmental Applications

4.1 Biodegradability Studies

Research into the environmental impact of morpholine derivatives, including their biodegradability, is crucial for assessing their safety and sustainability.

  • Study Findings: Initial studies suggest that certain morpholine compounds may degrade under specific environmental conditions, highlighting the need for further investigation into their ecological footprint .

Comparison with Similar Compounds

Substituent Effects :

Activity Insights :

  • The nitro group in the target compound may mimic the activity of triadimefon, a triazole fungicide that inhibits ergosterol biosynthesis .
  • Talarozole’s ethyl-butyl chain highlights how alkyl substituents can tailor compounds for specific therapeutic targets (e.g., dermatology vs. agriculture) .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound* N-(3-chlorophenyl)-... Triadimefon
Melting Point Not reported Not reported 82–83°C
Solubility Low (predicted) Low Moderately lipophilic
Stability Nitro group may reduce pH stability Chlorine enhances stability Stable under dry conditions

*Predictions based on structural features.

Characterization Methods :

  • FTIR : Key peaks for triazole (C-N stretch ~1,500 cm⁻¹), nitro (asymmetric stretch ~1,520 cm⁻¹), and amide (C=O ~1,690 cm⁻¹) .
  • NMR : Aromatic proton signals between δ 7.0–8.5 ppm, with methyl groups at δ ~2.3 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, and how can purity be validated?

  • Methodology :

  • Stepwise Synthesis : Start with nitro-substituted benzoic acid derivatives. Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Couple with 4-methylaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Purity Validation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity. Validate via 1H^1H/13C^{13}C NMR for structural integrity and absence of unreacted intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H^1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.3–2.5 ppm). Integrate peaks to verify stoichiometry .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}), nitro group absorption (~1520 cm1^{-1}), and triazole ring vibrations (~1450–1500 cm1^{-1}) .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals?

  • Methodology :

  • Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using slow evaporation. Optimize crystal growth by adjusting temperature (20–25°C) and solvent polarity. Validate crystal quality via X-ray diffraction (XRD) with SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., GSK-3β). Optimize force fields (AMBER/CHARMM) for triazole-amide interactions. Validate predictions with surface plasmon resonance (SPR) or ITC assays .
  • QSAR Analysis : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and H-bond acceptor count .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal methods (e.g., Western blot vs. ELISA) .
  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for cell line specificity (e.g., HEK293 vs. HeLa) and compound solubility in DMSO/PBS .

Q. How does the nitro group’s electronic environment influence reactivity in catalytic applications?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile to measure reduction potentials. Correlate with Hammett substituent constants (σm_m) for nitro groups .
  • DFT Calculations : Use Gaussian09 to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

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